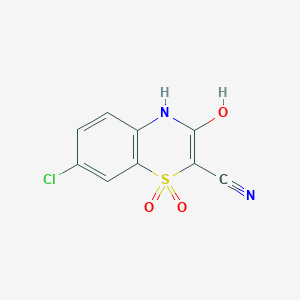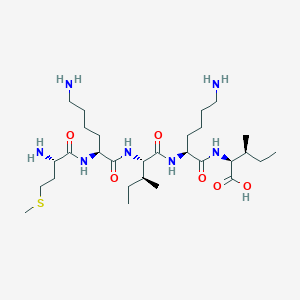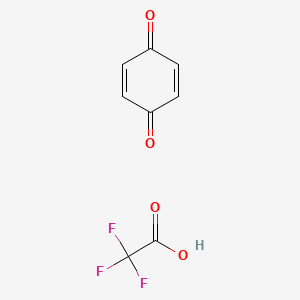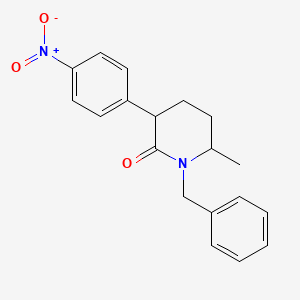![molecular formula C17H11BrClN3O B14228557 N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide CAS No. 824953-01-7](/img/structure/B14228557.png)
N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a bromopyridinyl group and a chloropyridine carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide typically involves the reaction of 2-bromopyridine-4-boronic acid with 2-chloropyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and aminopyridines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide
- N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide
Uniqueness
This compound is unique due to its specific combination of bromopyridinyl and chloropyridine carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
824953-01-7 |
|---|---|
Fórmula molecular |
C17H11BrClN3O |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C17H11BrClN3O/c18-15-10-11(7-9-20-15)12-4-1-2-6-14(12)22-17(23)13-5-3-8-21-16(13)19/h1-10H,(H,22,23) |
Clave InChI |
CNTOOYSUDLZGBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=NC=C2)Br)NC(=O)C3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)


![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)

![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)

![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)


![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)
